molecular formula C15H17NO B7848645 (4'-Methoxy-6-methyl-[1,1'-biphenyl]-3-yl)methanamine

(4'-Methoxy-6-methyl-[1,1'-biphenyl]-3-yl)methanamine

Cat. No.: B7848645
M. Wt: 227.30 g/mol
InChI Key: DSOGZSHDANSPDE-UHFFFAOYSA-N
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Description

(4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-yl)methanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core substituted with a methoxy group at the 4’ position, a methyl group at the 6 position, and a methanamine group at the 3 position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-yl)methanamine typically involves several steps:

Industrial Production Methods

Industrial production of (4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-yl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced biphenyl derivatives.

    Substitution: Formation of substituted biphenyl derivatives with different functional groups.

Mechanism of Action

The mechanism of action of (4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can interact with various enzymes and receptors, modulating their activity and leading to biological effects . The biphenyl core can also influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    (4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine: Lacks the methyl group at the 6 position.

    (4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-yl)amine: Lacks the methanamine group.

    (4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-yl)methanol: Contains a hydroxyl group instead of the methanamine group.

Uniqueness

(4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-yl)methanamine is unique due to the specific combination of substituents on the biphenyl core, which can significantly influence its chemical reactivity and biological activity. The presence of the methanamine group, in particular, allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4-methylphenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-11-3-4-12(10-16)9-15(11)13-5-7-14(17-2)8-6-13/h3-9H,10,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOGZSHDANSPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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